Antitumor Agent-66 Demonstrates Superior Potency in Breast Cancer Lines MCF7 and MDA-MB-231 Compared to Parent (-)-Cleistenolide
Antitumor agent-66 exhibits significantly enhanced antiproliferative activity against the breast adenocarcinoma cell line MCF7 and the triple-negative breast cancer cell line MDA-MB-231 when directly compared to the parent natural product, (-)-cleistenolide . The 4-chlorobenzoate modification yields an approximate 10-fold improvement in potency for MCF7 cells and a modest improvement for MDA-MB-231 cells .
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | MCF7: 2.64 μM; MDA-MB-231: 1.85 μM |
| Comparator Or Baseline | (-)-cleistenolide: MCF7: 26.07 μM; MDA-MB-231: 2.25 μM |
| Quantified Difference | MCF7: 9.9-fold more potent (26.07 / 2.64); MDA-MB-231: 1.2-fold more potent (2.25 / 1.85) |
| Conditions | In vitro MTT assay, 6-day incubation, reduction in cell viability |
Why This Matters
For researchers focused on breast cancer models, Antitumor agent-66 provides a markedly more potent tool compound than the parent natural product, potentially requiring lower working concentrations and reducing off-target effects.
